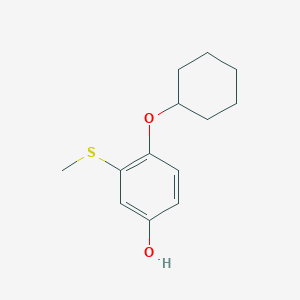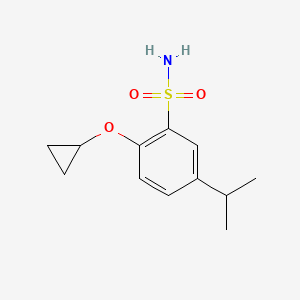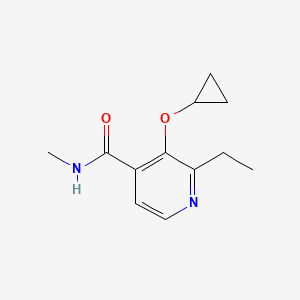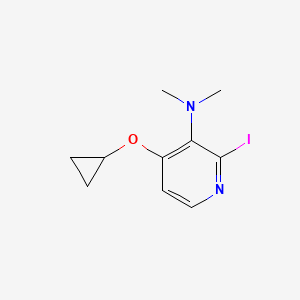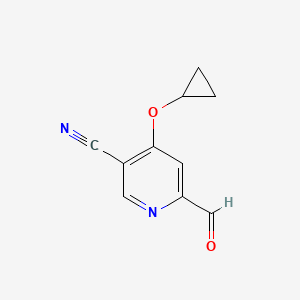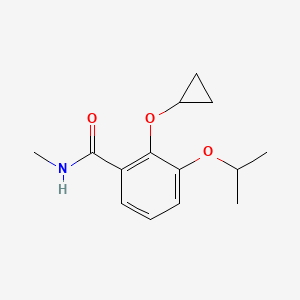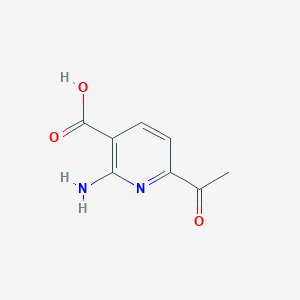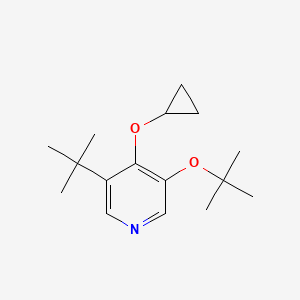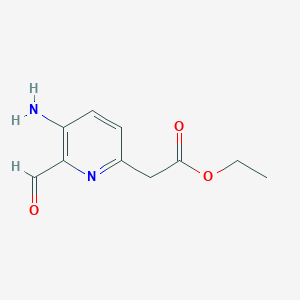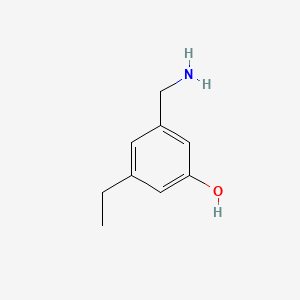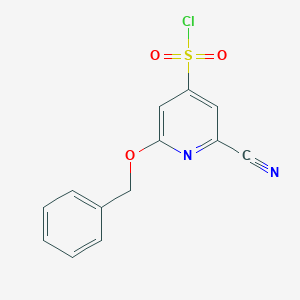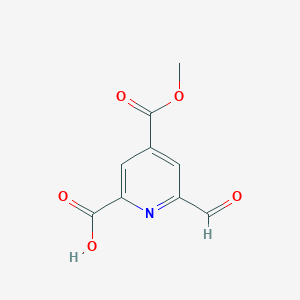
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with formyl, methoxycarbonyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the formylation of 4-(methoxycarbonyl)pyridine-2-carboxylic acid using formylating agents such as formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Carboxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Substitution: 6-Substituted-4-(methoxycarbonyl)pyridine-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxycarbonyl)pyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain transformations.
6-Formylpyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which affects its solubility and reactivity.
6-Formyl-4-(hydroxymethyl)pyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, altering its chemical properties.
Uniqueness
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7NO5 |
|---|---|
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
6-formyl-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)5-2-6(4-11)10-7(3-5)8(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
WPLHFWJLULDEMZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


